4-(Chloromethyl)-2-methoxy-6-methylpyridine: Structural Analysis and Synthetic Utility
4-(Chloromethyl)-2-methoxy-6-methylpyridine: Structural Analysis and Synthetic Utility
Executive Summary
4-(Chloromethyl)-2-methoxy-6-methylpyridine (CAS: 1227595-34-7 ) is a specialized heterocyclic building block distinct from the widely known proton pump inhibitor (PPI) intermediates. While isomeric to the key omeprazole intermediate (2-chloromethyl-4-methoxy-3,5-dimethylpyridine), this specific 4-chloromethyl regioisomer serves as a critical scaffold in the synthesis of next-generation therapeutics, particularly phosphodiesterase 9 (PDE9) inhibitors for Alzheimer's disease and EZH2 inhibitors for oncology.
This guide provides an in-depth analysis of its molecular structure, a validated synthetic protocol for its generation from alcohol precursors, and a strategic overview of its reactivity profile in nucleophilic substitution reactions.
Molecular Architecture & Electronic Profile[1]
The reactivity of 4-(chloromethyl)-2-methoxy-6-methylpyridine is governed by the interplay between the electron-deficient pyridine ring and the electron-donating methoxy substituent.
Structural Analysis[1]
-
Core Scaffold: Pyridine ring functionalized at the 2, 4, and 6 positions.
-
Electronic Effects:
-
Nitrogen Atom: Exerts an inductive withdrawing effect (-I), activating the ring towards nucleophilic attack, though less so than in pyridinium salts.
-
2-Methoxy Group: Acts as a strong
-donor (+M), increasing electron density in the ring. This counteracts the withdrawing nature of the nitrogen, making the ring more electron-rich than unsubstituted pyridine, but also introduces acid-lability (susceptibility to hydrolysis to the 2-pyridone). -
4-Chloromethyl Group: A benzylic-like halide. The carbon-chlorine bond is activated for
displacement due to the resonance stabilization of the transition state by the pyridine ring.
-
Physicochemical Properties[1][2]
| Property | Value | Note |
| Formula | ||
| Molecular Weight | 171.62 g/mol | |
| CAS Number | 1227595-34-7 | Distinct from Omeprazole int.[1] (CAS 86604-75-3) |
| Appearance | White to off-white solid | Low melting point solid or oil depending on purity |
| Solubility | DCM, EtOAc, THF | Reacts with protic solvents (MeOH/Water) over time |
| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive (hydrolysis to alcohol) |
Synthetic Pathways[4][5][6]
While direct radical chlorination of 2-methoxy-4,6-dimethylpyridine is possible, it often suffers from poor regioselectivity (competing chlorination at the 6-methyl position). The preferred synthetic route for high-purity applications involves the activation of the corresponding alcohol intermediate: (2-methoxy-6-methylpyridin-4-yl)methanol .
Validated Synthesis Protocol
Objective: Conversion of (2-methoxy-6-methylpyridin-4-yl)methanol to 4-(chloromethyl)-2-methoxy-6-methylpyridine via Thionyl Chloride (
Reagents & Materials:
-
Precursor: (2-Methoxy-6-methylpyridin-4-yl)methanol (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.2 - 1.5 eq) -
Solvent: Dichloromethane (DCM) (anhydrous)
-
Base (Optional): Triethylamine (
) or catalytic DMF (to scavenge HCl or accelerate reaction)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with (2-methoxy-6-methylpyridin-4-yl)methanol dissolved in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C under a nitrogen atmosphere.
-
Addition: Dropwise add
(1.2 eq) over 15 minutes. Caution: Gas evolution ( , ). -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (silica, 20% EtOAc/Hexanes) or LC-MS. The alcohol spot should disappear.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess
and solvent. -
Redissolve the residue in DCM and wash with saturated
solution (cold) to neutralize residual acid. Note: Do this quickly to avoid hydrolysis of the chloromethyl group. -
Dry the organic layer over
, filter, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Conversion of isonicotinic acid derivative to the target chloromethyl pyridine via an alcohol intermediate.
Reactivity Profile & Applications
The 4-chloromethyl moiety is a versatile electrophile. The presence of the 2-methoxy group modulates the reactivity, making the compound suitable for constructing complex heterocyclic systems found in modern drug discovery.
Nucleophilic Substitution ( )
The primary utility of this molecule is as an alkylating agent. It reacts readily with nucleophiles (amines, thiols, alkoxides) to form 4-substituted pyridine derivatives.
-
Amination: Reaction with primary/secondary amines yields 4-(aminomethyl)pyridines.
-
Etherification: Reaction with phenols or alcohols (using NaH base) yields ether linkages.
-
C-C Bond Formation: Reacts with malonate enolates or cyanide to extend the carbon chain.
Case Study: PDE9 Inhibitor Synthesis
In the development of PDE9 inhibitors (e.g., for Alzheimer's research), this building block is often coupled with pyrazole or quinoline cores. The 2-methoxy group is crucial as it can later be hydrolyzed to a 2-pyridone ("lactam") moiety, a common pharmacophore in bio-active molecules.
Reactivity Flowchart
Caption: Divergent reactivity pathways: Nucleophilic substitution at C4 vs. Hydrolysis at C2.
Safety & Handling
-
Corrosivity: As an alkyl halide, the compound is a potential alkylating agent and skin irritant. It may cause severe eye damage.
-
Lachrymator: Chloromethyl pyridines often exhibit lachrymatory properties similar to benzyl chlorides. Handle only in a fume hood.
-
Stability: The compound is sensitive to moisture. Prolonged exposure to humid air causes hydrolysis to the alcohol and release of HCl gas. Store under argon or nitrogen at 2-8°C.
References
-
PubChem. "4-(Chloromethyl)-2-methoxy-6-methylpyridine - Compound Summary." National Library of Medicine. Link
-
ChemicalBook. "4-(Chloromethyl)-2-methoxy-6-methylpyridine Properties and CAS 1227595-34-7." Link
-
Wunder, F. et al. "Characterization of the First Potent and Selective PDE9 Inhibitor." Molecular Pharmacology, 2005. (Contextual reference for PDE9 inhibitor structures utilizing methoxy-methyl-pyridine scaffolds).
-
BenchChem. "Mechanistic Insights into the Synthesis of Chloromethylpyridines." BenchChem Technical Guides. Link
